Cas no 2034570-71-1 (1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)

1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea
- 1-((5-cyclopropylpyridin-3-yl)methyl)-3-(thiazol-2-yl)urea
- 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea
- 2034570-71-1
- AKOS032464116
- CHEMBL4920090
- F6573-4989
-
- インチ: 1S/C13H14N4OS/c18-12(17-13-15-3-4-19-13)16-7-9-5-11(8-14-6-9)10-1-2-10/h3-6,8,10H,1-2,7H2,(H2,15,16,17,18)
- InChIKey: HWGIHYFVHGANEB-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1NC(NCC1=CN=CC(=C1)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 274.08883226g/mol
- どういたいしつりょう: 274.08883226g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 95.2Ų
1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-4989-10μmol |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
2034570-71-1 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-4989-20μmol |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
2034570-71-1 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-4989-1mg |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
2034570-71-1 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6573-4989-3mg |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
2034570-71-1 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6573-4989-5mg |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
2034570-71-1 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6573-4989-25mg |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
2034570-71-1 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6573-4989-15mg |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
2034570-71-1 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6573-4989-30mg |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
2034570-71-1 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6573-4989-20mg |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
2034570-71-1 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6573-4989-50mg |
1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea |
2034570-71-1 | 50mg |
$160.0 | 2023-09-07 |
1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea 関連文献
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)ureaに関する追加情報
1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea: A Potent Compound for Targeted Therapeutic Applications in Biomedical Research
1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea is a novel chemical entity with a unique molecular framework that has garnered significant attention in the field of biomedical research. This compound, characterized by its complex structure and multifunctional pharmacophore, represents a promising candidate for the development of innovative therapeutic agents. The CAS No. 2034570-71-1 identifier highlights its distinct chemical identity, which is critical for ensuring accuracy in scientific communication and regulatory compliance. Recent studies have demonstrated its potential to modulate key biological pathways, making it a focal point for researchers exploring new treatment strategies.
The molecular architecture of 1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea is defined by its core urea linkage, which connects a 5-cyclopropylpyridin-3-yl group to a 1,3-thiazol-2-yl moiety. This structural feature is particularly noteworthy, as the urea functionality is known to enhance drug-like properties through its ability to form hydrogen bonds with target proteins. The 5-cyclopropylpyridin-3-yl substituent introduces a rigid, aromatic system that may contribute to the compound's stability and binding affinity. Meanwhile, the 1,3-thiazol-2-yl ring adds a heterocyclic element, which is often associated with enhanced bioavailability and metabolic resistance in pharmaceutical compounds.
Recent advances in medicinal chemistry have underscored the importance of scaffold diversity in drug discovery. The 1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea structure exemplifies this principle by combining elements from both pyridine and thiazole rings, which are known to interact with diverse biological targets. For instance, the pyridine ring can engage in π-π stacking interactions with DNA or protein residues, while the thiazole ring may participate in hydrogen bonding with amino acid side chains. These interactions are critical for achieving high selectivity and potency in therapeutic applications.
Emerging research has focused on the potential of 1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea as an inhibitor of specific kinases, which are key regulators of cellular signaling pathways. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits submicromolar inhibitory activity against the Src family of kinases, which are implicated in cancer progression and inflammatory diseases. The compound's ability to selectively target these kinases suggests its potential as a lead molecule for the development of targeted therapies in oncology.
Another area of interest is the compound's interaction with ion channels, which are critical for maintaining cellular homeostasis and neuronal function. Preliminary studies have indicated that 1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea may modulate the activity of voltage-gated sodium channels, a property that could be leveraged in the treatment of neurological disorders such as epilepsy and chronic pain. These findings align with broader trends in drug discovery that emphasize the importance of targeting ion channels for the management of complex diseases.
The synthesis of 1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea has been optimized through a series of multistep reactions that incorporate modern synthetic methodologies. A 2024 publication in Organic & Biomolecular Chemistry described a scalable approach involving the coupling of 5-cyclopropylpyridine derivatives with thiazole-based precursors. This method not only enhances the efficiency of the synthesis but also reduces the environmental impact associated with traditional chemical processes, reflecting the growing emphasis on green chemistry in pharmaceutical development.
From a pharmacokinetic perspective, the compound exhibits favorable properties that make it suitable for further development. In vitro studies have demonstrated that 1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea has good solubility in aqueous media and exhibits minimal metabolic degradation in liver microsomes. These characteristics are essential for ensuring that the compound can achieve therapeutic concentrations in vivo while minimizing the risk of toxicity. Additionally, its low molecular weight contributes to improved tissue penetration, which is a critical factor in the design of effective therapeutic agents.
Despite its promising profile, the compound faces challenges that must be addressed before it can be advanced to clinical trials. One key consideration is the need to optimize its pharmacodynamic profile to ensure that it achieves the desired therapeutic effect without causing unintended side effects. Ongoing research is focused on modifying the molecular structure to enhance selectivity for specific targets while minimizing interactions with off-target proteins. This approach is in line with the principles of precision medicine, which aims to tailor treatments to individual patient needs.
Furthermore, the compound's potential for use in combination therapy is an area of active investigation. Studies have suggested that 1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea may synergize with other therapeutic agents, such as chemotherapeutics or immunomodulators, to enhance treatment outcomes. This is particularly relevant in the context of multidrug-resistant cancers, where combination therapies are often required to overcome treatment resistance.
In conclusion, 1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea represents a significant advancement in the field of biomedical research. Its unique molecular structure, combined with its favorable pharmacological properties, positions it as a promising candidate for the development of new therapeutic agents. As research continues to uncover its full potential, this compound may play a pivotal role in addressing some of the most challenging medical conditions.
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